Chlorine Atom Count and Molecular Weight Differentiation Versus Mono-Chloro and Non-Chlorinated Analogs
The target compound contains three chlorine atoms (two on the benzoyl ring at positions 2 and 5, one on the aniline ring at position 5) and a molecular weight of 314.59 g/mol. The closest mono-chloro analog, 2-chloro-N-(5-chloro-2-methylphenyl)benzamide (CAS 199726-56-2), has only two chlorine atoms and a molecular weight of 280.15 g/mol [1]. The non-chlorinated benzoyl analog, N-(5-chloro-2-methylphenyl)benzamide (CAS 10282-51-6), has a single chlorine atom with a molecular weight of 245.70 g/mol [2]. The additional chlorine atom on the benzoyl ring of the target compound increases molecular weight by 34.44 g/mol and 68.89 g/mol relative to these comparators, respectively, introducing differential halogen-bonding capacity that is known to influence target binding in benzamide SAR [3].
| Evidence Dimension | Molecular weight and chlorine atom count |
|---|---|
| Target Compound Data | 314.59 g/mol; 3 chlorine atoms (2,5-dichloro-benzoyl + 5-chloro-2-methylaniline) |
| Comparator Or Baseline | 2-Chloro-N-(5-chloro-2-methylphenyl)benzamide: 280.15 g/mol, 2 Cl atoms; N-(5-chloro-2-methylphenyl)benzamide: 245.70 g/mol, 1 Cl atom |
| Quantified Difference | +34.44 g/mol and +1 Cl vs. mono-chloro analog; +68.89 g/mol and +2 Cl vs. non-chlorinated benzoyl analog |
| Conditions | Calculated from molecular formulae: C14H10Cl3NO (target) vs. C14H11Cl2NO (mono-chloro) vs. C14H12ClNO (non-chlorinated benzoyl) |
Why This Matters
Molecular weight and halogen count directly affect compound handling, solubility, and potential for halogen-bond-mediated target engagement; procurement of the correct tri-chloro species is essential for reproducible screening results.
- [1] ChemBase. 2-Chloro-N-(5-chloro-2-methylphenyl)benzamide, CAS 199726-56-2. Molecular formula C14H11Cl2NO, MW 280.15. Available at: https://en.chembase.cn/ View Source
- [2] 爱化学 (iChemistry). Benzamide, N-(5-chloro-2-methylphenyl)-, CAS 10282-51-6. Molecular formula C14H12ClNO, MW 245.70. Available at: https://www.ichemistry.cn/ View Source
- [3] Kumar, S. et al. (2011). Structure and activity of substituted benzamide derivatives — methyl and chloro positional effects produce 2- to 10-fold IC50 shifts. PMC Table 1. View Source
